5-(Trifluorométhoxy)isatine

Vue d'ensemble

Description

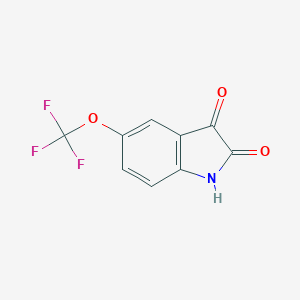

5-(trifluorométhoxy)-1H-indole-2,3-dione est un composé chimique qui appartient à la classe des dérivés de l'indole. Le groupe trifluorométhoxy lié au cycle indole influence considérablement ses propriétés chimiques, ce qui en fait un composé intéressant dans divers domaines de recherche, notamment la chimie médicinale et la science des matériaux.

Applications De Recherche Scientifique

5-(trifluoromethoxy)-1H-indole-2,3-dione has several scientific research applications, including:

Mécanisme D'action

Target of Action

5-(Trifluoromethoxy)isatin, a derivative of indole, is primarily used as a reactant in the preparation of various compounds . It has been used in the synthesis of oxindole derivatives as TAk1 kinase inhibitors , and isatin thiosemicarbazones via condensation with thiosemicarbazones as herpes simplex virus (HSV) inhibitors .

Mode of Action

The compound has two carbonyls at the 2,3-position and a trifluoromethoxy at the 5-position . The carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .

Biochemical Pathways

Its use in the synthesis of tak1 kinase inhibitors suggests that it may play a role in modulating kinase activity

Pharmacokinetics

Its use in drug discovery suggests that it may have desirable pharmacokinetic properties .

Result of Action

5-(Trifluoromethoxy)isatin is used to synthesize luminescent gold(I) complexes, which display an emission at 400 nm . These isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC50) as low as 0.28 μM . Additionally, 5-(Trifluoromethoxy)isatin is also used to modify rhodamine in the application of selectively detecting Cr3+ .

Analyse Biochimique

Biochemical Properties

In 5-(Trifluoromethoxy)isatin, the carbonyl at the 3-position is more reactive than the amide carbonyl at the 2-position, making it readily functionalized under nucleophilic substitution . This nucleophilic substitution can also be enantioselective with the addition of chiral catalysts, with up to 92% enantiomeric excess .

Cellular Effects

5-(Trifluoromethoxy)isatin has been found to have cytotoxic effects against lymphoma cells at submicromolar concentrations . The isatin-gold complexes show cytotoxicity to cancer cells with a half-maximal inhibitory concentration (IC 50) as low as 0.28 μM .

Molecular Mechanism

The molecular mechanism of 5-(Trifluoromethoxy)isatin involves its reactivity with the carbonyl at the 3-position. This carbonyl is more reactive than the amide carbonyl at the 2-position, allowing it to be readily functionalized under nucleophilic substitution .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Une méthode courante est la trifluorométhoxylation des dérivés de l'indole en utilisant des réactifs de trifluorométhoxylation dans des conditions de réaction douces . Ce processus nécessite souvent l'utilisation d'un catalyseur photoredox et d'une irradiation par la lumière visible pour obtenir le produit souhaité .

Méthodes de production industrielle

La production industrielle de 5-(trifluorométhoxy)-1H-indole-2,3-dione peut impliquer des protocoles évolutifs et opérationnellement simples pour la trifluorométhoxylation régiosélective de dérivés fonctionnalisés de l'indole. Ces méthodes garantissent des rendements élevés et la pureté du produit final, ce qui le rend approprié pour des applications à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions

5-(trifluorométhoxy)-1H-indole-2,3-dione subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels liés au cycle indole.

Substitution : Le groupe trifluorométhoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions de réaction varient en fonction de la transformation souhaitée, mais elles impliquent souvent des températures douces et des catalyseurs spécifiques pour obtenir une sélectivité et un rendement élevés .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire divers dérivés oxydés du composé, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de l'indole .

Applications de la recherche scientifique

5-(trifluorométhoxy)-1H-indole-2,3-dione a plusieurs applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de 5-(trifluorométhoxy)-1H-indole-2,3-dione implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe trifluorométhoxy améliore l'affinité de liaison du composé à certaines enzymes et à certains récepteurs, influençant leur activité et conduisant à divers effets biologiques . Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé .

Comparaison Avec Des Composés Similaires

Composés similaires

- Acide 5-(trifluorométhoxy)-1H-indole-2-carboxylique

- Acide 7-(trifluorométhyl)-1H-indole-2-carboxylique

- Acide 5-fluoro-7-(méthylsulfonyl)-1H-indole-2-carboxylique

Unicité

5-(trifluorométhoxy)-1H-indole-2,3-dione est unique en raison de la présence du groupe trifluorométhoxy, qui confère des propriétés chimiques distinctes telles qu'une stabilité accrue, une lipophilie et une électronégativité . Ces propriétés le rendent particulièrement précieux en chimie médicinale et en science des matériaux, où ces caractéristiques sont très recherchées .

Activité Biologique

5-(Trifluoromethoxy)isatin is a derivative of isatin that has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

5-(Trifluoromethoxy)isatin features a trifluoromethoxy group at the C-5 position of the isatin scaffold, which significantly influences its biological properties. The presence of electronegative fluorine atoms enhances the compound's lipophilicity and may improve its interaction with biological targets.

Antiviral Activity

Recent studies have demonstrated that isatin derivatives, including 5-(trifluoromethoxy)isatin, exhibit promising antiviral properties. For instance, a sulphonamide-tethered isatin derivative showed an IC50 value of 0.249 µM against the SARS-CoV-2 main protease (Mpro) and displayed non-toxic behavior toward VERO-E6 cells, indicating a favorable safety profile . The molecular docking studies suggest that the trifluoromethoxy group enhances binding affinity to the enzyme's active site, potentially leading to effective inhibition of viral replication.

Antitumor Activity

The antitumor potential of 5-(trifluoromethoxy)isatin has also been investigated. Compounds containing this moiety have shown moderate cytotoxicity against various cancer cell lines. For example, certain derivatives exhibited higher cytotoxicity compared to standard chemotherapeutic agents like 5-fluorouracil (5-FU), suggesting that modifications at the C-5 position can enhance selectivity and efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 5-(Trifluoromethoxy)isatin | HuTu-80 | 2.5 | >1 |

| Reference (5-FU) | HuTu-80 | ≤1 | - |

Antimicrobial Activity

The antimicrobial activity of 5-(trifluoromethoxy)isatin derivatives has been evaluated against various bacterial strains. Some compounds demonstrated significant toxicity (LD50 values in the range of ) against both Gram-positive and Gram-negative bacteria . The introduction of the trifluoromethoxy group was found to enhance antimicrobial potency in certain derivatives while reducing it in others, indicating a complex structure-activity relationship.

The biological activity of 5-(trifluoromethoxy)isatin can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key residues in the active sites of target enzymes, such as Mpro, through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : In cancer cells, some derivatives have been shown to induce apoptosis by disrupting mitochondrial membrane potential .

- DNA Protection : Certain derivatives exhibited DNA protective activity against oxidative damage, highlighting their potential as therapeutic agents in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of 5-(trifluoromethoxy)isatin and its derivatives:

- Study on Antiviral Activity : A recent study indicated that triazolo isatin derivatives containing trifluoromethoxy groups effectively inhibited SARS-CoV-2 Mpro with low cytotoxicity towards normal cells .

- Antimicrobial Efficacy : Research demonstrated that modifications in the isatin scaffold significantly affected toxicity profiles against various bacterial strains. For instance, a compound with a trifluoromethoxy substituent exhibited an LD50 value significantly lower than its unsubstituted counterpart .

Propriétés

IUPAC Name |

5-(trifluoromethoxy)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO3/c10-9(11,12)16-4-1-2-6-5(3-4)7(14)8(15)13-6/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHAJMVPMNOBILF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369742 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169037-23-4 | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Trifluoromethoxy)isatin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGN7HVV394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 5-(trifluoromethoxy)isatin and how does it influence its intermolecular interactions?

A1: 5-(Trifluoromethoxy)isatin [] crystallizes with two molecules in the asymmetric unit. The two isatin ring systems within each molecule are nearly planar. Intermolecular N—H⋯O hydrogen bonds link the molecules together, forming layers parallel to the ab plane. Additionally, π–π stacking interactions with a centroid–centroid distance of 3.721 (1) Å are observed [].

Q2: Has 5-(trifluoromethoxy)isatin been explored in the context of radiopharmaceutical development?

A2: Yes, 5-(trifluoromethoxy)isatin has been investigated as a potential bidentate ligand in the synthesis of Rhenium(I) tricarbonyl complexes []. These complexes, with the general formula fac-[Re(L,L’-bid)(CO)3X], utilize various bidentate ligands (L,L’-bid) like 5-(trifluoromethoxy)isatin, along with a range of monodentate ligands (X). This research explores the coordination chemistry and kinetic behavior of such complexes containing the fac-[Re(CO)3] core for potential applications in nuclear medicine [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.